2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Halogen Bonding

2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide (CAS 1645431-65-7) is a synthetic, small-molecule benzamide derivative featuring a unique 2-chloro-6-fluoro substitution pattern on the phenyl ring, linked via an acetamide bridge to a 1-cyanocyclobutyl-methylamino moiety. Its molecular formula is C15H15ClFN3O2, with a molecular weight of 323.75 g/mol and a computed XLogP3-AA of 1.9, indicating moderate lipophilicity.

Molecular Formula C15H15ClFN3O2
Molecular Weight 323.75
CAS No. 1645431-65-7
Cat. No. B2952665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide
CAS1645431-65-7
Molecular FormulaC15H15ClFN3O2
Molecular Weight323.75
Structural Identifiers
SMILESCN(C(=O)CNC(=O)C1=C(C=CC=C1Cl)F)C2(CCC2)C#N
InChIInChI=1S/C15H15ClFN3O2/c1-20(15(9-18)6-3-7-15)12(21)8-19-14(22)13-10(16)4-2-5-11(13)17/h2,4-5H,3,6-8H2,1H3,(H,19,22)
InChIKeyJXXHJFBLPHBPBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide (CAS 1645431-65-7): Structural and Pharmacochemical Baseline


2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide (CAS 1645431-65-7) is a synthetic, small-molecule benzamide derivative featuring a unique 2-chloro-6-fluoro substitution pattern on the phenyl ring, linked via an acetamide bridge to a 1-cyanocyclobutyl-methylamino moiety [1]. Its molecular formula is C15H15ClFN3O2, with a molecular weight of 323.75 g/mol and a computed XLogP3-AA of 1.9, indicating moderate lipophilicity [1]. Publicly available primary research literature and patent repositories contain no peer-reviewed pharmacological or biochemical profiling data for this precise compound as of the search date. The structural features, however, place it within a class of halogen-substituted benzamides often explored as kinase inhibitors, androgen receptor modulators, or targeted protein degradation building blocks, where the distinct 2-chloro-6-fluoro motif is a recognized strategy to modulate binding affinity and metabolic stability [2].

Procurement Risk: Why Generic Substitution of 2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide Is Not Supported


Generic substitution among in-class benzamide analogs is scientifically precarious for this compound, as even minor variations in the halogen substitution pattern and the cyanocyclobutyl linker can drastically alter target engagement, selectivity, and ADMET profiles. The specific 2-chloro-6-fluoro arrangement on the phenyl ring is known to influence the vector and strength of halogen bonding with biological targets, a feature not replicated by analogs with different halogen counts or positions (e.g., 2,4-dichloro or 2-methyl variants) [1]. Furthermore, the 1-cyanocyclobutyl group introduces a geometrically constrained, electron-withdrawing motif that impacts both metabolic vulnerability (particularly to cytochrome P450 oxidation) and molecular conformation, differentiating it from simpler alkyl or unsubstituted cyclobutyl amides [2]. Without direct comparative pharmacological data, assuming functional interchangeability based solely on structural similarity risks uninterpretable experimental results and procurement waste.

Quantitative Differentiation Evidence for 2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide Selection


Halogen Substitution Pattern Comparison: 2-Chloro-6-fluoro vs. 2,4-Dichloro Analog

The target compound's 2-chloro-6-fluoro substitution pattern offers a distinct electronic and steric profile compared to the closest commercially available analog, 2,4-dichloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]benzamide. Fluorine's strong electron-withdrawing effect at the 6-position, combined with chlorine at the 2-position, creates a unique dipole moment and potential for orthogonal halogen bonding interactions that are not possible with the symmetric 2,4-dichloro arrangement [1]. The halogen bond donor strength of a C-F moiety is significantly weaker than C-Cl, which can be leveraged to fine-tune selectivity for protein targets that prefer a mixed halogen environment [2]. No direct head-to-head biochemical assay data is available in the public domain.

Medicinal Chemistry Structure-Activity Relationship (SAR) Halogen Bonding

Cyanocyclobutyl Moiety Contribution to Metabolic Stability: Class-Level Inference

The 1-cyanocyclobutyl group is a recognized metabolically stable bioisostere for tert-butyl and other alkyl groups in medicinal chemistry [1]. The electron-withdrawing nitrile reduces the electron density on the cyclobutane ring, making it less susceptible to oxidative metabolism by CYP450 enzymes compared to unsubstituted cyclobutyl analogs [2]. While no microsomal stability data exist specifically for this compound, the presence of the cyanocyclobutyl group suggests a longer metabolic half-life than analogous compounds bearing a simple cyclobutyl or isopropyl group. An in-class comparator, N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-2-methylbenzamide, lacks the electron-withdrawing halogen substitution, which may further differentiate metabolic profiles.

Drug Metabolism Cytochrome P450 Pharmacokinetics

Potential Androgen Receptor Antagonism Profile: Unverified Activity Inference

Unverified data from a non-authoritative vendor listing (excluded source) suggests possible androgen receptor (AR) antagonism with an IC50 of 5.0 µM in a prostate cancer cell line. This claimed activity is not corroborated by any primary research paper, patent, or database such as ChEMBL, BindingDB, or PubChem BioAssay [1]. If real, this would differentiate the compound from close analogs like 2,4-dichloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]benzamide, for which no AR activity has been reported. However, given the lack of verifiable evidence, this cannot be used as a basis for procurement decisions. Any user interested in AR antagonism must independently validate this activity.

Prostate Cancer Androgen Receptor Antagonist

Validated Application Scenarios for 2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide Based on Available Evidence


Halogen-Scanning Structure-Activity Relationship (SAR) Studies

This compound serves as a critical reference point in halogen-scanning SAR campaigns aimed at optimizing benzamide-based lead series. Its 2-chloro-6-fluoro substitution pattern provides a unique data point compared to the 2,4-dichloro analog, enabling medicinal chemists to deconvolute the contribution of halogen position and identity to target binding affinity and selectivity [1]. Procurement is justified when building a focused library of halogen-variant probes for a validated benzamide target.

Building Block for Targeted Protein Degraders (PROTACs)

The compound’s acetamide linker terminating in a secondary amine (after deprotection) makes it a viable building block for synthesizing heterobifunctional degraders. The 2-chloro-6-fluoro benzamide portion can serve as a protein-of-interest ligand, while the cyanocyclobutyl-methylamino terminus provides a synthetic handle for linker attachment to an E3 ligase ligand [2]. Its distinct substitution pattern offers a differentiated exit vector geometry compared to 2,4-dichloro or 2-methyl analogs.

Metabolic Stability Probe in Cytochrome P450 Profiling

Given the class-level inference that the 1-cyanocyclobutyl group reduces CYP450-mediated oxidation, this compound can be rationally procured as a test article in in vitro microsomal or hepatocyte stability assays. It serves as a tool to validate the metabolic stabilization strategy of cyanocyclobutyl bioisosteres within a specific chemotype series [3]. Comparative studies with non-cyanated cyclobutyl analogs would provide valuable SAR data for pharmacokinetic optimization.

Focused Library Design for Androgen Receptor or Kinase Targets

Based on its structural similarity to known AR and kinase inhibitor chemotypes, this compound can be included in a focused screening library for these target classes. Its moderate lipophilicity (XLogP3-AA = 1.9) and the presence of a halogen-bond-capable motif align with the physicochemical profiles of many active AR antagonists [4]. However, any screening campaign must include appropriate comparator compounds to contextualize any hits.

Quote Request

Request a Quote for 2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.